molecular formula C10H10N2O3 B016291 5-(3'-Hydroxybenzyl)hydantoin CAS No. 216956-20-6

5-(3'-Hydroxybenzyl)hydantoin

Cat. No.: B016291
CAS No.: 216956-20-6
M. Wt: 206.2 g/mol
InChI Key: SIDWPXBEWSODDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DA-3003-2 involves the reaction of 7-chloro-5,8-quinolinedione with 2-(4-morpholinyl)ethylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

DA-3003-2 primarily undergoes substitution reactions due to the presence of reactive sites on the quinolinedione structure. It can also participate in oxidation and reduction reactions, although these are less common .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield various derivatives of DA-3003-2 .

Scientific Research Applications

Mechanism of Action

DA-3003-2 exerts its effects by inhibiting the activity of the Cdc25 phosphatase. This inhibition leads to the accumulation of phosphorylated cyclin-dependent kinase complexes, which in turn causes cell cycle arrest at the G2/M phase. The molecular targets of DA-3003-2 include the Cdc25 phosphatase and the cyclin-dependent kinase complexes .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-7-3-1-2-6(4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDWPXBEWSODDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391830
Record name 5-(3'-Hydroxybenzyl)hydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216956-20-6
Record name 5-[(3-Hydroxyphenyl)methyl]-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216956-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3'-Hydroxybenzyl)hydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 216956-20-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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